(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
“(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative characterized by stereochemical specificity at positions 2 and 5 of the five-membered ring. The molecule features a benzyl group at position 1, a methoxycarbonyl (COOMe) group at position 5, and a carboxylic acid (COOH) at position 2. Its stereochemistry is critical for interactions in biological systems, such as enzyme inhibition or receptor binding .
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S,5S)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1 |
InChI Key |
PPRLCASKVDQSEK-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with a pyrrolidine-2-carboxylic acid derivative or a protected proline analog.
- Protection of the amine group is achieved by benzylation, typically via reaction with benzyl bromide or benzyl chloride under basic conditions to yield the N-benzyl pyrrolidine intermediate.
- The 5-position is functionalized with a methoxycarbonyl group, commonly introduced via esterification or carbamate formation.
Esterification and Hydrolysis Steps
- The methoxycarbonyl group at the 5-position is introduced by esterification using methanol and an activating agent or by transesterification of an ethoxycarbonyl precursor.
- Hydrolysis of ester groups to carboxylic acids is performed under mild basic conditions, often using lithium hydroxide monohydrate in ethanol/water mixtures at room temperature or slightly elevated temperatures.
- Acidification of the reaction mixture with aqueous hydrochloric acid (1 N HCl) follows to precipitate the carboxylic acid product.
- Extraction with organic solvents such as dichloromethane or ethyl acetate, followed by drying over sodium sulfate and concentration, yields the purified acid.
Purification Techniques
- Purification is achieved by recrystallization or column chromatography on silica gel.
- High purity (>97%) is typically obtained, suitable for further synthetic applications or biological evaluation.
Stereochemical Considerations
- The stereochemistry at the 2 and 5 positions (both S) is preserved by using chiral starting materials and stereoselective reactions.
- Analytical techniques such as NMR and optical rotation measurements confirm stereochemical integrity.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| N-Benzylation | Pyrrolidine-2-carboxylic acid derivative + benzyl bromide, base (e.g., K2CO3), solvent (acetone or DMF), room temp to reflux | High | Ensures N-1 benzyl substitution |
| Methoxycarbonylation | Reaction with methyl chloroformate or methanol under acidic/basic catalysis | Moderate to high | Introduces methoxycarbonyl at C-5 |
| Hydrolysis | Lithium hydroxide monohydrate in ethanol/water, room temp, 4-16 h | 94-98% | Converts esters to carboxylic acids |
| Acidification & Extraction | 1 N HCl, extraction with CH2Cl2 or EtOAc, drying over Na2SO4 | Quantitative | Isolates acid form |
| Purification | Column chromatography or recrystallization | >97% purity | Final product isolation |
Research Findings and Data
- A synthesis of related compounds such as (2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has been reported with multi-step reactions maintaining stereochemistry and achieving high purity (above 97%) using solvents like acetone or DMF and purification by chromatography or recrystallization.
- Hydrolysis of ester intermediates using lithium hydroxide monohydrate in ethanol/water mixtures at room temperature for 4 to 16 hours yields the corresponding carboxylic acid with yields ranging from 94% to quantitative.
- Acidification with 1 N HCl and extraction with dichloromethane or ethyl acetate followed by drying and concentration is a standard workup procedure to isolate the acid product.
- Analytical data such as mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) confirm the structure and purity of the final compound.
- Stereochemical purity is confirmed by optical rotation and chiral chromatographic methods, ensuring the (2S,5S) configuration is retained throughout synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| N-Benzylation | Benzyl bromide, K2CO3, acetone or DMF, RT to reflux | Efficient N-substitution |
| Methoxycarbonylation | Methyl chloroformate or methanol, catalytic acid/base | Introduction of methoxycarbonyl group |
| Hydrolysis | LiOH·H2O, EtOH/H2O, RT, 4-16 h | High yield (94-98%) conversion to acid |
| Acidification | 1 N HCl aqueous | Precipitates carboxylic acid |
| Extraction | CH2Cl2 or EtOAc, drying over Na2SO4 | Clean isolation of product |
| Purification | Column chromatography or recrystallization | >97% purity |
| Stereochemical control | Use of chiral precursors, mild conditions | Retention of (2S,5S) stereochemistry |
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is in peptide synthesis. This compound serves as a versatile building block in the assembly of peptides via solid-phase peptide synthesis (SPPS). Its structural characteristics allow for efficient coupling reactions, leading to the formation of complex peptide chains.
Key Points:
- Facilitates the creation of cyclic peptides.
- Enhances the stability and solubility of synthesized peptides.
Drug Development
The compound plays a crucial role in drug development, particularly in designing peptide-based therapeutics. Its ability to mimic natural amino acids makes it valuable for developing drugs targeting specific biological pathways.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting potential applications in oncology therapeutics.
Bioconjugation Techniques
This compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the efficacy and specificity of therapeutic agents.
Applications Include:
- Targeted drug delivery systems.
- Development of imaging agents for diagnostic purposes.
Neuroscience Research
The compound is also employed in neuroscience research, particularly in studies involving neuropeptides. By understanding how peptides interact within neural pathways, researchers can gain insights into neurological disorders and develop new treatment strategies.
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Efficient assembly of complex peptides |
| Drug Development | Design of peptide-based therapeutics | Targeting specific biological pathways |
| Bioconjugation | Attachment of biomolecules to drugs/imaging agents | Enhanced efficacy and targeting capabilities |
| Neuroscience Research | Studies on neuropeptides and their role in neurological functions | Insights into treatment strategies for disorders |
Mechanism of Action
The mechanism of action of (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
1. (2S,5S)-5-(Methoxycarbonyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylic Acid (9a)
- Key Differences : The 1-phenylethyl substituent replaces the benzyl group, introducing an additional chiral center.
- Synthesis : Prepared via alkaline hydrolysis of precursor 8a (45°C, 4.5 h), yielding 71% recovery of unreacted starting material after chromatography .
- Applications : Likely used in asymmetric catalysis due to enhanced steric bulk compared to the benzyl analog.
2. (2S,5S)-5-(Carboxymethyl)pyrrolidine-2-carboxylic Acid
- Key Differences : A carboxymethyl (-CH₂COOH) group replaces the methoxycarbonyl (COOMe) at position 5.
- Synthesis: Hydrogenation of a benzyl-protected precursor yields a 65% product with minor aromatic impurities (<10% by NMR) .
Physicochemical Data :
Property Value 1H NMR (D₂O) δ 4.07 (t, J=8.3 Hz, 1H) HRMS (ESI+) [M+H]+: 174.0765 (calc. 174.0761)
3. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic Acid
- Key Differences : The tert-butoxycarbonyl (Boc) group replaces benzyl, enhancing steric protection of the amine.
- Applications : Widely used in peptide synthesis as a protected intermediate .
Stereochemical Variations
1. (2S,5R)-5-Methylpyrrolidine-2-carboxylic Acid
- Key Differences : The 5-position methyl group has an R-configuration instead of S.
- Impact : Altered hydrogen-bonding capacity and solubility (e.g., forms a light yellow oil vs. a white powder for the 5S isomer) .
Functional Group Additions
1. (2S,5S)-1-((Methoxycarbonyl)-L-valyl)-5-methylpyrrolidine-2-carboxylic Acid
- Key Differences : Incorporates an L-valyl peptide moiety, enabling protease-targeted applications (e.g., hepatitis C virus inhibitors) .
- Synthesis : Derived from methoxycarbonyl-protected valine, yielding a compound with CAS 1335316-40-9 .
2. (2R,5R)-1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic Acid
- Key Differences: Dual methyl groups and a methoxycarbonylamino side chain enhance hydrophobicity and metabolic stability.
- Applications: Potential use in antiviral therapies (e.g., hepatitis C) due to stereospecific binding .
Biological Activity
(2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring, which is notable for its unique chemical properties and potential biological activities. This compound, with the molecular formula C14H17NO4, has garnered attention due to its structural characteristics that may confer various therapeutic effects.
Chemical Structure and Properties
The compound contains both a carboxylic acid and an ester functional group, contributing to its diverse reactivity and biological interactions. The presence of the methoxycarbonyl group enhances its lipophilicity while maintaining hydrophilicity due to the carboxylic acid, making it suitable for interactions within biological systems .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Compounds similar to this compound have shown effectiveness against various bacterial strains. Notably, derivatives of pyrrolidine have demonstrated activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
2. Antitumor Activity
Several studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. For instance, compounds structurally related to this compound have exhibited cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma cells). In vitro studies suggest that these compounds can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
3. Neuroprotective Effects
The structural characteristics of this compound may also contribute to neuroprotective effects. Preliminary studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds helps elucidate the unique biological activity of this compound. The following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-benzylpyrrolidine-2-carboxylic acid | Pyrrolidine ring with carboxylic acid | Lacks methoxycarbonyl group |
| 3-benzylpyrrolidine-2,5-dicarboxylic acid | Two carboxylic acid groups | Increased acidity and potential reactivity |
| (2S,4R)-4-benzyl-2-methylpyrrolidine | Methyl substitution on pyrrolidine | Variation in chirality affecting activity |
This table illustrates how structural variations influence the biological activities of related compounds, emphasizing the importance of specific functional groups in determining efficacy.
The mechanisms through which this compound exerts its biological effects involve interaction with various biological targets. Studies utilizing computer-aided drug design have predicted its binding affinities with enzymes and receptors implicated in disease pathways. Techniques such as molecular docking studies provide insights into how this compound may modulate biological functions at the molecular level .
Q & A
Basic Research Questions
Q. What are the key steps in the stereoselective synthesis of (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection and stereochemical control. For example, trifluoroacetic acid (TFA) is used to cleave tert-butyloxycarbonyl (Boc) protecting groups under mild conditions (0°C, 14 hours), preserving stereochemistry . A hydrogenation step with catalysts like Pd/C may follow to remove benzyl groups, as seen in analogous pyrrolidine syntheses (yield: ~65%, purity confirmed via NMR) .
Q. How is the stereochemical configuration (2S,5S) confirmed experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, NMR (500 MHz, DO) reveals distinct coupling patterns (e.g., δ 4.07 ppm, t, J=8.3 Hz) correlating to the pyrrolidine ring protons, while HRMS (ESI+) matches the theoretical mass (CHNO: 174.0761 Da) . X-ray crystallography, as applied in related proline derivatives, can further validate spatial arrangement .
Q. What are common analytical techniques for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ=210–254 nm) and chiral stationary phases are used to resolve enantiomers. Impurity quantification (<10% aromatic contaminants) is achievable via NMR integration .
Advanced Research Questions
Q. How does the stereochemistry of (2S,5S)-configured pyrrolidines influence biological activity?
- Methodological Answer : Stereochemistry directly impacts target binding. For example, (2S,5S) isomers of similar compounds show enhanced inhibition of Hepatitis C virus (HCV) RNA replication compared to (2R,5R) analogs, likely due to optimized hydrogen bonding with viral proteases . Computational docking studies (e.g., AutoDock Vina) can model interactions to rationalize activity differences.
Q. What strategies mitigate racemization during synthesis?
- Methodological Answer : Low-temperature reaction conditions (e.g., 0°C for TFA-mediated deprotection) minimize racemization . Use of bulky protecting groups (e.g., Fmoc) or chiral auxiliaries stabilizes the transition state. Monitoring via circular dichroism (CD) spectroscopy ensures optical integrity .
Q. How are synthetic yields optimized for large-scale preparation?
- Methodological Answer : Catalytic hydrogenation (e.g., H/Pd-C) under controlled pressure (1–3 atm) enhances efficiency . Solvent selection (e.g., dichloromethane for solubility) and stepwise purification (e.g., flash chromatography, lyophilization) improve recovery rates.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of stereoisomers?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, if HCV RNA inhibition data conflict, surface plasmon resonance (SPR) can measure binding kinetics directly . Re-synthesize and re-test disputed compounds with rigorous stereochemical verification.
Q. What lessons can be drawn from structural misassignments in related compounds?
- Methodological Answer : Historical cases (e.g., pyrostatin B’s misassignment as ectoine) highlight the need for total synthesis and NMR comparison with authentic standards . Always correlate , , and 2D NMR (COSY, HSQC) data to resolve ambiguities.
Research Applications
Q. Can this compound serve as a precursor for peptide mimetics or protease inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
